(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid
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Overview
Description
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a complex amide structure involving cyclohexylamino and oxobutanoyl groups. The presence of the boronic acid moiety makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid typically involves multi-step organic synthesis. One common method includes the coupling of a boronic acid derivative with an amide precursor. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide an appropriate medium for the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or chlorine can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the complex amide structure but shares the boronic acid moiety.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the boronic acid and phenyl ring.
N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamide: Shares the amide structure but lacks the boronic acid group.
Uniqueness
(3-(N-(1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl)acetamido)phenyl)boronic acid is unique due to its combination of a boronic acid group with a complex amide structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
397843-90-2 |
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Molecular Formula |
C19H29BN2O4 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[3-[acetyl-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C19H29BN2O4/c1-13(2)18(19(24)21-16-9-5-4-6-10-16)22(14(3)23)17-11-7-8-15(12-17)20(25)26/h7-8,11-13,16,18,25-26H,4-6,9-10H2,1-3H3,(H,21,24) |
InChI Key |
VJCDECZKSIYJGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C(C(C)C)C(=O)NC2CCCCC2)C(=O)C)(O)O |
Origin of Product |
United States |
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